molecular formula C11H11Cl2NO3 B580616 [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate CAS No. 1313712-59-2

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate

Cat. No.: B580616
CAS No.: 1313712-59-2
M. Wt: 276.113
InChI Key: AYZAZLKLYGPVKX-UHFFFAOYSA-N
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Description

[2-[(2-Chloroacetyl)amino]phenyl]methyl 2-chloroacetate is a bifunctional organic compound featuring both chloroacetate and chloroacetamide moieties, making it a valuable synthetic intermediate for research and development. Its structural characteristics suggest primary utility in organic synthesis, particularly in the development of more complex molecules, such as pharmaceutical intermediates and agrochemicals. The presence of two reactive chloroacetyl groups allows this compound to act as a versatile building block or a cross-linking agent in chemical synthesis . Compounds with similar chloroacetylamino substructures have demonstrated significant herbicidal activity, functioning by interfering with plant growth . This suggests potential research applications for this compound in the synthesis and evaluation of new agrochemicals. Furthermore, the benzyl ester component, analogous to phenylmethyl 2-chloroacetate (benzyl chloroacetate), points to its potential use in constructing complex esters and protecting group strategies in multi-step synthetic routes . As a handling note, reagents containing chloroacetyl groups typically require careful management. Researchers should use appropriate personal protective equipment and handle the material in a well-ventilated environment, adhering to all relevant laboratory safety protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-5-10(15)14-9-4-2-1-3-8(9)7-17-11(16)6-13/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAZLKLYGPVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Acylation of 2-Aminobenzyl Alcohol

The most widely documented approach involves sequential acylation of 2-aminobenzyl alcohol using chloroacetyl chloride. This method ensures selective functionalization of the amine and hydroxyl groups.

Procedure :

  • Amide Formation :

    • 2-Aminobenzyl alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

    • Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.2 equiv) to neutralize HCl.

    • The reaction is stirred at 0°C for 1 hour, then warmed to 20°C for 3 hours.

    • Intermediate: N-(2-hydroxyphenyl)-2-chloroacetamide.

  • Esterification :

    • The intermediate is suspended in DCM, and a second equivalent of chloroacetyl chloride (1.1 equiv) is added with triethylamine (2.2 equiv).

    • The mixture is stirred at 20°C for 6 hours.

    • Workup involves washing with water, drying over Na₂SO₄, and solvent evaporation.

Yield : 83% after crystallization from methyl tert-butyl ether (MTBE).

One-Pot Dual Acylation

A streamlined one-pot method reduces purification steps by leveraging differential reactivity of amine and alcohol groups:

  • 2-Aminobenzyl alcohol (1.0 equiv) is treated with chloroacetyl chloride (2.2 equiv) in DCM at 0°C.

  • Triethylamine (4.4 equiv) is added in portions to maintain pH > 8.

  • After 12 hours at 20°C, the crude product is isolated via aqueous workup and recrystallized from ethanol.

Yield : 78–85%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, manufacturers adopt continuous flow reactors (CFRs) with the following parameters:

ParameterValue
Reactor Volume50 L
Temperature10–15°C
Residence Time30 min
SolventTetrahydrofuran (THF)
BasePotassium tert-butoxide

CFRs improve heat dissipation and mixing efficiency, achieving 89% yield with >99% purity.

Alternative Solvent Systems

Industrial processes often replace DCM with environmentally benign solvents:

  • Cyclopentyl methyl ether (CPME) : Enables higher reaction temperatures (25–30°C) without compromising yield.

  • Ethyl acetate/Water Biphasic Systems : Facilitate easy separation and reduce organic waste.

Critical Reaction Parameters

Temperature Control

Exothermic acylation necessitates strict temperature regulation:

  • Amide Formation : 0–5°C prevents N-overacylation.

  • Esterification : 20–25°C optimizes reaction kinetics.

Base Selection

Bases influence reaction efficiency and byproduct formation:

BaseAdvantagesDisadvantages
TriethylamineLow cost, volatileForms insoluble hydrochlorides
Potassium carbonateAqueous compatibilitySlower reaction kinetics
DMAPCatalytic efficiencyHigh cost

Potassium tert-butoxide is preferred in industrial settings for its superior solubility in THF.

Purification and Analysis

Crystallization Optimization

Product purity is enhanced through solvent screening:

SolventPurity (%)Yield (%)
MTBE99.283
Ethanol/Water (3:1)98.578
Hexane/Ethyl acetate99.081

MTBE provides the highest purity due to low product solubility at 0°C.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 4.09 (s, 2H, COCH₂Cl), δ 4.30–4.40 (m, 2H, CH₂O), δ 7.20–7.35 (m, 4H, aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Stepwise Acylation8399.2Moderate
One-Pot Synthesis8598.5High
Continuous Flow8999.5Industrial

Continuous flow synthesis outperforms batch methods in yield and scalability, making it the preferred industrial approach.

Challenges and Solutions

Byproduct Formation

  • Diacylated Byproducts : Result from excess chloroacetyl chloride. Mitigated by stoichiometric control and slow reagent addition.

  • Hydrolysis Products : Minimized by anhydrous conditions and molecular sieves.

Catalyst Deactivation

  • Tertiary amines (e.g., triethylamine) form hydrochlorides that precipitate, requiring filtration. Switch to polymer-supported bases (e.g., PS-DMAP) enables catalyst recycling.

Emerging Techniques

Enzymatic Acylation

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 75% yield under mild conditions (30°C, pH 7).

Photochemical Activation

UV light (254 nm) accelerates acylation by generating reactive chloroacetyl radicals, reducing reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminium hydride, sodium borohydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The chloro-acetyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[(Chloroacetyl)amino]-2-phenylacetate (CAS 100508-78-9)

  • Molecular Formula: C₁₁H₁₂ClNO₃
  • Structure: Contains a single chloroacetyl group attached to an amino-phenylacetate methyl ester.
  • This structural simplicity may result in lower reactivity in crosslinking or metabolic activation .
  • Applications : Used as an intermediate in peptide synthesis due to its amide functionality.

Methyl 2-[2-(Chloromethyl)phenyl]acetate (CID 9855748)

  • Molecular Formula : C₁₀H₁₁ClO₂
  • Structure : Features a chloromethyl group directly attached to the phenyl ring and an acetate ester.
  • Key Differences: The absence of the chloroacetamido group limits its utility in amidation reactions.
  • Synthetic Relevance : Employed in the synthesis of benzodiazepine analogs via Friedel-Crafts alkylation.

Methyl 2-Amino-2-(2,5-difluorophenyl)acetate Hydrochloride (CAS 1251923-42-8)

  • Molecular Formula: C₉H₁₀ClF₂NO₂
  • Structure: Substituted with amino and difluorophenyl groups, forming a hydrochloride salt.
  • Key Differences: The amino group and fluorine substituents alter electronic properties, reducing electrophilicity compared to chloroacetyl derivatives. This compound is primarily used in chiral synthesis for antipsychotic drugs .

Decyl 2-Chloroacetate ()

  • Molecular Formula : C₁₂H₂₃ClO₂
  • Structure : A long-chain alkyl ester of 2-chloroacetic acid.
  • Key Differences: The lack of aromatic and amide groups results in lower metabolic stability. It is optimized for cost-effective antibacterial agent synthesis via acylation of n-decanol .

Reactivity and Metabolic Pathways

The target compound’s dual chloroacetyl groups enable unique reactivity:

  • Thiol Reactivity: 2-Chloroacetyl chloride (a metabolite analog) reacts with glutathione (GSH) 10³–10⁵-fold faster than other vinylidene chloride metabolites, forming conjugates like 2-(S-glutathionyl)acetate.
  • Bifunctional Crosslinking : The two chloroacetyl groups may allow simultaneous conjugation with nucleophilic residues (e.g., cysteine or lysine in proteins), a property exploited in prodrug design.

Comparative Reactivity Table

Compound Electrophilic Sites Half-Life (Hydrolysis) Glutathione Reactivity
[Target Compound] 2 (Cl, ester/amide) ~3 hours* High (dual sites)
Methyl 2-[(Chloroacetyl)amino]-2-phenylacetate 1 (Cl, amide) >6 hours Moderate
Decyl 2-Chloroacetate 1 (Cl, ester) >12 hours Low
2-Chloroacetyl Chloride 1 (Cl, acyl chloride) Minutes Very High

*Estimated based on labile thioester hydrolysis in related compounds .

Biological Activity

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate is a synthetic organic compound with significant potential in various biological applications. Its structure features both chloroacetyl and benzyl ester functional groups, which contribute to its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Basic Information

PropertyValue
CAS Number 1313712-59-2
Molecular Formula C11H10Cl3N O3
Molecular Weight 310.6 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=C(C(=C1)Cl)NC(=O)CCl)COC(=O)CCl

The primary mechanism of action for this compound involves its ability to act as an alkylating agent. This property allows the compound to modify proteins and nucleic acids, leading to inhibition of enzymatic activity or alteration of cellular processes. Specifically, the chloroacetyl group can interact with nucleophilic sites on target proteins, impacting various biochemical pathways crucial for cellular function.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, it was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound demonstrated moderate efficacy against Gram-negative bacteria like Escherichia coli and yeast species such as Candida albicans.

Case Studies

  • Antimicrobial Activity Assessment :
    • A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, including this compound. The study confirmed that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial properties due to increased lipophilicity, facilitating membrane penetration .
  • In Vivo Studies :
    • In vivo experiments demonstrated that administration of this compound resulted in significant reductions in leukocyte infiltration in models of inflammation, suggesting its potential as an anti-inflammatory agent.

Applications in Research and Medicine

The versatility of this compound makes it valuable for various applications:

  • Drug Development : Investigated as a precursor for pharmaceuticals targeting microbial infections.
  • Biochemical Research : Utilized for modifying biomolecules to study enzyme functions and cellular processes.
  • Agricultural Chemistry : Explored for potential use in developing herbicides due to its reactive functional groups.

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
Chloroacetic AcidAntimicrobialSimpler structure; less versatile
Methyl ChloroacetateAntimicrobial, anticancerSimilar reactivity but fewer functional groups
N-(substituted Phenyl)-ChloroacetamidesAntimicrobialVarying effectiveness based on substituents

Q & A

Q. What are the optimal synthetic routes for [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification or acylation (common for chloroacetate derivatives). For example:
  • Esterification : Reacting N-(substituted phenyl)glycine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Acylation : Using 2-chloroacetyl chloride with a substituted phenylmethyl alcohol precursor, monitored by TLC or HPLC for reaction completion .
    Key Variables : Temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (excess chloroacetyl chloride improves yield but requires careful quenching).
MethodSolventTemperatureYield (%)Purity (GC)
EsterificationDCM0–5°C65–75≥95%
AcylationTHF25°C70–80≥98%

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :
  • NMR : 1^1H and 13^13C NMR to identify chloroacetyl peaks (δ ~4.0–4.2 ppm for CH2_2Cl) and aromatic protons (δ ~7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–H···π interactions observed in related compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 300.0452 for C11_{11}H10_{10}Cl2_2NO3_3) .

Q. What are the primary biological activities reported for structurally similar chloroacetate derivatives?

  • Methodological Answer : Chloroacetate derivatives often exhibit enzyme inhibition (e.g., acetylcholinesterase) and antibacterial properties . For example:
  • Antibacterial Assays : Disk diffusion or MIC tests against E. coli and S. aureus .
  • Receptor Binding : Radioligand displacement assays to assess affinity for neurological targets (e.g., GABA receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for chloroacetate derivatives?

  • Methodological Answer : Contradictions (e.g., variable NMR shifts) may arise from solvent effects or conformational isomerism . Strategies include:
  • Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data .
  • Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm substituent orientations .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyze degradation via HPLC .
  • Oxidative Stress : Expose to H2_2O2_2 (0.1–1%) and monitor by LC-MS for oxidation products (e.g., hydroxylated derivatives) .
  • Light Sensitivity : UV-vis spectroscopy under UVA/UVB light to track photodegradation .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be optimized for derivatization?

  • Methodological Answer : The chloroacetyl group is prone to nucleophilic attack. To optimize:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysis : Use KI or tetrabutylammonium iodide to facilitate SN2 mechanisms .
  • Kinetic Monitoring : Track reaction progress via IR spectroscopy (C=O and C–Cl stretching bands at ~1740 cm1^{-1} and ~750 cm1^{-1}) .
NucleophileSolventCatalystYield (%)
AminesDMFKI85–90
ThiolsAcetoneNone70–75

Q. What computational approaches are suitable for predicting the compound’s metabolic pathways?

  • Methodological Answer : Use in silico tools :
  • CYP450 Metabolism Prediction : Software like StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., chloroacetyl group) .
  • Docking Studies : Simulate interactions with metabolic enzymes (e.g., cytochrome P450 3A4) using AutoDock Vina .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies may stem from assay variability or impurity profiles . Mitigation strategies:
  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays .
  • Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound integrity .
  • Meta-Analysis : Compare data across studies with similar experimental conditions (e.g., cell lines, incubation times) .

Key Tables for Reference

Table 1 : Common Analytical Techniques for Chloroacetate Derivatives

TechniqueParametersApplication Example
1^1H NMRδ 4.0–4.2 (CH2_2Cl), δ 7.2–7.8 (Ar-H)Confirm chloroacetyl and aryl groups
X-ray DiffractionSpace group P1, α=90.38°, β=100.72°Resolve crystal packing
HRMSm/z 300.0452 ([M+H]+^+)Verify molecular formula

Table 2 : Stability Study Design

ConditionParameter RangeAnalytical Method
pH2.0, 7.4, 9.0HPLC (degradants)
Temperature25°C, 37°C, 50°CLC-MS (thermal breakdown)
Light ExposureUVA (365 nm), 24hUV-vis spectroscopy

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